molecular formula C14H9NO2 B155261 1-Nitro-4-phenylethynyl-benzene CAS No. 1942-30-9

1-Nitro-4-phenylethynyl-benzene

Cat. No. B155261
CAS RN: 1942-30-9
M. Wt: 223.23 g/mol
InChI Key: JWCIMYGAABSRQD-UHFFFAOYSA-N
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Description

1-Nitro-4-phenylethynyl-benzene is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Nitro-4-phenylethynyl-benzene can be achieved from 1-Iodo-4-nitrobenzene and Phenylacetylene . The reaction conditions involve the use of copper (I) iodide, triethylamine, and titanium (IV) oxide at 20°C for 24 hours .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-phenylethynyl-benzene consists of 14 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 223.063324 .


Physical And Chemical Properties Analysis

1-Nitro-4-phenylethynyl-benzene has a density of 1.3±0.1 g/cm3 . The boiling point is predicted to be 382.7±25.0 °C . The flash point is 183.6±16.0 °C .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

1-Nitro-4-phenylethynyl-benzene and its derivatives are utilized in crystal engineering. For instance, hexakis(4-nitrophenyl)benzene crystallizes in various conditions as layered structures. These layers are held together by intermolecular N⋯O interactions of NO2 groups, demonstrating the potential of these interactions in crystal engineering (Gagnon, Maris, Maly, & Wuest, 2007).

Development of Chromophores

1-Nitro-4-phenylethynyl-benzene-based compounds are important in the synthesis of chromophores. Push–pull chromophores utilizing diphenylacetylenes and bis(phenylethynyl)benzenes have been developed, where the nitro groups play a crucial role in defining the chromophoric properties (Cross & Davis, 2008).

Synthesis of SF5-Containing Compounds

This compound has been used in direct amination reactions, leading to the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These reactions highlight its versatility in producing various functionalized aromatic compounds (Pastýříková et al., 2012).

Applications in Liquid Crystal Technology

Derivatives of 1-Nitro-4-phenylethynyl-benzene, such as 1,4-bis(phenylethynyl)benzenes, have been synthesized and applied in blue phase liquid crystal compositions. Their ability to exhibit a wide range of nematic phase temperatures and high optical anisotropy makes them crucial for developing advanced liquid crystal displays (Li et al., 2013).

Molecular Electronics and Charge Transport

1-Nitro-4-phenylethynyl-benzene molecules have been studied for their charge transport properties. Investigations on chemisorbed molecules spanning a gold electrode gap reveal insights into coherent superexchange and incoherent hopping processes, crucial for molecular electronics applications (Selzer, Cabassi, Mayer, & Allara, 2004).

Corrosion Inhibition

Compounds based on 1-Nitro-4-phenylethynyl-benzene have been explored as corrosion inhibitors. Their ability to form adsorption layers on metal surfaces, as demonstrated in electrochemical studies, suggests potential applications in protecting metals from corrosion (Singh & Quraishi, 2016).

Safety And Hazards

When handling 1-Nitro-4-phenylethynyl-benzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and prevent further spillage or leakage .

properties

IUPAC Name

1-nitro-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCIMYGAABSRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393640
Record name 1-Nitro-4-phenylethynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-phenylethynyl-benzene

CAS RN

1942-30-9
Record name 1-Nitro-4-phenylethynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
D Pan, C Zhang, S Ding, N Jiao - 2011 - Wiley Online Library
A phosphane‐free copper‐catalyzed decarboxylative cross‐coupling reaction of alkynyl carboxylic acids with aryl halides was developed. CuBr (1–5 mol‐%) was used as a catalyst in …
A Gómez-Suárez, D Gasperini, SVC Vummaleti… - ACS …, 2014 - ACS Publications
We report a new catalytic protocol for the synthesis of γ,δ−unsaturated carbonyl units from simple starting materials, allylic alcohols and alkynes, via a hydroxalkoxylation/Claisen …
Number of citations: 57 pubs.acs.org
SM Islam, P Mondal, AS Roy, S Mondal, D Hossain - Tetrahedron Letters, 2010 - Elsevier
A new polystyrene anchored Pd(II) azo complex has been synthesized and characterized. The present Pd(II) azo complex behaves as a very efficient heterogeneous catalyst in the …
Number of citations: 141 www.sciencedirect.com
S Keskin, M Çıtlakoğlu, S Akbayrak, S Kaya - Journal of Colloid and …, 2022 - Elsevier
There is an increasing attention in developing highly efficient and reusable palladium-based catalysts used for the coupling reactions due to the high cost of palladium metal salts. …
Number of citations: 7 www.sciencedirect.com
J Feng, G Lu, M Lv, C Cai - Asian Journal of Organic Chemistry, 2014 - Wiley Online Library
The preparation of vinyl sulfides via a three‐component reaction of organohalides, thiourea, and alkynes was reported. Two carbon‐sulfur bonds are formed in one pot in this palladium‐…
Number of citations: 16 onlinelibrary.wiley.com
SF Vasilevsky, MP Davydova… - Australian Journal of …, 2017 - CSIRO Publishing
Reaction of 1,2-diaminioethane (ethylenediamine) with electron-deficient alkynes leads to full scission of the C≡C bond even in the absence of a keto group directly attached to the …
Number of citations: 15 www.publish.csiro.au
A Torres-Calis, JJ García - Catalysis Science & Technology, 2022 - pubs.rsc.org
We report herein the homogeneous manganese catalyzed transfer semihydrogenation of internal alkynes to E-alkenes using iPrOH as the hydrogen source. Manganese-based catalytic …
Number of citations: 7 pubs.rsc.org
S Basaveni, NV Kuchkina, ZB Shifrina, M Pal… - Journal of Nanoparticle …, 2019 - Springer
Hyperbranched polyaromatic polymer (HBP) based on pyridylphenylene dendrimer as a multifunctional monomer was employed as a nanoreactor and a stabilizing matrix for synthesis …
Number of citations: 9 link.springer.com
GC Edwin Raja, FM Irudayanathan… - The Journal of …, 2016 - ACS Publications
A Ni catalytic system was developed for the decarboxylative coupling reaction of alkynyl carboxylic acids with organosilanes. Ni(acac) 2 and 1,10-phenanthroline showed the best result …
Number of citations: 46 pubs.acs.org
RV Hegde, R Bhondwe, KA Sree Raj, A Ghosh… - …, 2023 - Wiley Online Library
Environmentally amiable biogenic strategy for in‐situ one‐step synthesis of Pd‐NPs decorated on carbon nanotubes (CNTs) and its synthetic utility for C−H activation of benzamides to …

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